N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1011400-02-4
Cat. No.: VC14668235
Molecular Formula: C25H21N5O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1011400-02-4 |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-1,3-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O3/c1-15-23-20(25(31)27-18-8-4-17(5-9-18)22-12-13-26-33-22)14-21(28-24(23)30(2)29-15)16-6-10-19(32-3)11-7-16/h4-14H,1-3H3,(H,27,31) |
| Standard InChI Key | JDTCXCUHAFTWFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C |
Introduction
N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as inhibitors in enzymatic pathways or as candidates for drug development targeting specific diseases.
This compound integrates multiple functional groups, including an isoxazole ring, a methoxy-substituted phenyl group, and a carboxamide moiety. Such structural diversity allows for interactions with biological targets, contributing to its pharmacological potential.
Synthesis Pathways
The synthesis of N-[4-(5-Isoxazolyl)phenyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions:
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Formation of Isoxazole Derivative:
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Isoxazole rings are often synthesized via cycloaddition reactions involving nitrile oxides and dipolarophiles under mild conditions.
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Construction of the Pyrazolo[3,4-b]pyridine Core:
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This step may involve condensation reactions between hydrazines and pyridine derivatives.
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Final Coupling Reaction:
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The carboxamide group is introduced through amidation reactions using activated carboxylic acids or acid chlorides.
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These steps often require catalysts such as KI/oxone systems or ultrasound activation to enhance reaction efficiency.
Analytical Characterization
The characterization of such compounds typically involves advanced spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Proton (¹H) and carbon (¹³C) signals confirm the presence of aromatic and functional groups. |
| IR Spectroscopy | Absorption bands for C=O (carboxamide), C=N (pyrazole), and aromatic C-H stretching vibrations. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns consistent with the structure. |
| X-Ray Crystallography | Provides unambiguous structural confirmation through bond angles and atomic positions. |
Potential Applications
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Pharmacological Activity:
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Compounds with similar structures have demonstrated activity as kinase inhibitors, anti-inflammatory agents, or antifungal drugs.
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The isoxazole ring is known for its bioisosteric properties, enhancing drug-receptor interactions.
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Biological Targeting:
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The methoxy group on the phenyl ring can improve lipophilicity and membrane permeability.
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The carboxamide moiety allows hydrogen bonding with biological macromolecules.
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